{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride
Description
{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride (CAS No. 1177362-00-3) is a synthetic organic compound featuring a benzothiazole core linked to a dimethylaminoethyl group via an amine bridge. This compound is marketed as a building block for pharmaceutical and chemical research, with suppliers such as Ambeed, Inc. and LGC Standards providing bulk quantities .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-14(2)8-7-12-11-13-9-5-3-4-6-10(9)15-11;/h3-6H,7-8H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPVUPWOIDAMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=CC=CC=C2S1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibition against this bacterium. The target protein within the bacterium is DprE1 , which is crucial for the survival of the bacterium.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the normal functioning of the bacterium, leading to its death
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis. By inhibiting the function of DprE1, it disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. This leads to the death of the bacterium.
Biochemical Analysis
Biochemical Properties
{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. In particular, the compound has been observed to modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s interaction with enzymes and proteins is crucial for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence the compound’s biological activity and potential therapeutic applications.
Biological Activity
The compound {2-[(1,3-benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride (CAS No. 1177362-00-3) is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino benzothiazole with a suitable alkylating agent. The process can be summarized as follows:
- Reactants : 2-amino benzothiazole and dimethylamine.
- Reaction Conditions : The reaction is usually carried out in a solvent like ethanol or DMF at elevated temperatures.
- Product Isolation : The product is purified through recrystallization or chromatography.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of benzothiazole derivatives, including this compound. The compound has been tested against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 75 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, comparable to established antibiotics .
Anticancer Activity
In vitro studies have demonstrated that the compound possesses anticancer properties, particularly against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The following table summarizes the cytotoxic effects observed in these studies:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | MTS Cytotoxicity |
| MDA-MB-231 | 8.15 ± 0.45 | BrdU Proliferation Assay |
| NUGC-3 | 10.50 ± 0.60 | MTS Cytotoxicity |
The compound showed a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar to other benzothiazole derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Study on Anticancer Activity
In another study focusing on anticancer activity, researchers tested the compound against several human cancer cell lines using both 2D and 3D culture systems. The findings indicated that the compound was more effective in traditional 2D cultures compared to 3D models, suggesting variations in cellular responses based on environmental conditions .
Scientific Research Applications
Biological Applications
The compound has been investigated for several biological activities, including:
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride have demonstrated efficacy against various bacterial strains. A study showed that benzothiazole derivatives possess minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms, indicating strong antibacterial effects .
2. Anticancer Properties
Benzothiazole derivatives have been evaluated for their anticancer potential. In vitro studies revealed that certain derivatives can inhibit cell proliferation in cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells. Compounds derived from benzothiazole structures have shown moderate to high inhibitory activities against these cell lines, suggesting potential for further development as anticancer agents .
3. Inhibition of Kinase Activity
The compound has been studied for its role as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk). This inhibition is significant for treating various disorders, including asthma and autoimmune diseases like rheumatoid arthritis and multiple sclerosis. The selectivity of these compounds for Itk over other kinases enhances their therapeutic potential .
Case Studies
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of 1,3-benzothiazole with dimethylaminoethyl chloride. The mechanism of action for its biological activities often relates to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzothiazole-Aminoethyl Motifs
AS601245
- Structure: 1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile .
- AS601245 is a documented c-Jun N-terminal kinase (JNK) inhibitor, suggesting that the benzothiazole-aminoethyl group may play a role in kinase interaction. The target compound’s simpler structure could serve as a precursor for similar inhibitors.
Example 1 from Patent Data
- Structure: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid .
- Comparison: This compound extends the benzothiazole-aminoethyl motif into a tetrahydroquinoline-thiazole system, introducing carboxylic acid functionality. The additional rings and acidic group may improve solubility and target specificity compared to the target compound.
Functional Analogs: Benzimidazole Derivatives
2-(2-Aminoethyl)benzimidazole Dihydrochloride
- Structure: Benzimidazole with an aminoethyl side chain (C₉H₁₁N₃·2HCl) .
- Comparison: Replacing benzothiazole with benzimidazole alters electronic properties (imidazole vs. The dihydrochloride salt form enhances solubility, a feature shared with the target compound’s hydrochloride salt.
Pharmacological Analogs: Ethanolamine Derivatives
Diphenhydramine Hydrochloride
- Structure : 2-(Diphenylmethoxy)-N,N-dimethylethanamine hydrochloride .
- Comparison: Both compounds feature a dimethylaminoethyl group, but diphenhydramine substitutes benzothiazole with a diphenylmethoxy group. Diphenhydramine is an antihistamine, highlighting the dimethylaminoethyl group’s role in receptor interaction. The target compound’s benzothiazole moiety may confer distinct target selectivity.
Comparative Data Table
Research Findings and Implications
- Structural Complexity vs. Activity : Compounds like AS601245 demonstrate that additional aromatic systems (e.g., pyridine, pyrimidine) enhance target specificity but may reduce synthetic accessibility. The target compound’s simpler structure offers a versatile scaffold for derivatization .
- Salt Forms : The hydrochloride salt in the target compound and diphenhydramine improves aqueous solubility, a critical factor in drug formulation .
Preparation Methods
Synthetic Routes to the Benzothiazole Core
The benzothiazole nucleus is generally prepared by condensation reactions involving 2-aminothiophenol derivatives and suitable carbonyl compounds or through cyclization reactions involving substituted anilines and sulfur sources.
Knoevenagel Condensation and Cyclization : One approach involves Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol using piperidine as a catalyst, followed by further functionalization to introduce the benzothiazole ring system.
Formation of 2-Aminobenzothiazole Intermediates : Reaction of aniline with acetic acid, bromine, and ammonium thiocyanate yields 2-amino-6-thiocyanatobenzothiazole, which can be further acylated to give chloroacetamide derivatives, serving as key intermediates for subsequent modifications.
Introduction of the Aminoethyl-Dimethylamine Side Chain
The aminoethyl-dimethylamine moiety is typically introduced via nucleophilic substitution reactions or reductive amination of aldehyde intermediates:
Nucleophilic Substitution : Chloro-substituted benzothiazole derivatives (e.g., 2-chloroacetamide intermediates) react with dimethylamine or aminoethyl dimethylamine under basic conditions (e.g., potassium carbonate in DMF) to afford the target aminoethyl-dimethylamine substituted benzothiazole compounds.
Reductive Amination : Starting from benzothiazole aldehyde derivatives, the aldehyde group is converted to the corresponding amine by reaction with dimethylamine in the presence of reducing agents such as sodium triacetoxyborohydride, often in solvents like dichloromethane at ambient temperature.
Specific Preparation Methods for {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine Hydrochloride
Based on patent literature and recent synthetic reports, the preparation of this compound or closely related analogues involves the following key steps:
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of benzothiazole intermediate | Reaction of 2-aminothiophenol with suitable aldehyde or acyl chloride in presence of bromine and ammonium thiocyanate | Benzothiazole core with reactive substituents (e.g., chloroacetamide) |
| 2 | Nucleophilic substitution | Reaction of chloroacetamide intermediate with dimethylamine or aminoethyl dimethylamine in DMF with K2CO3 or NaH as base, at 0°C to ambient temperature | Introduction of aminoethyl-dimethylamine side chain |
| 3 | Salt formation | Treatment of free base with hydrochloric acid in ethanol or ethylene glycol solvent at elevated temperature (160–220°C under microwave irradiation possible) | Formation of hydrochloride salt for improved stability and handling |
These methods may be enhanced by microwave irradiation to reduce reaction times and improve yields.
Representative Experimental Data
A typical synthesis may proceed as follows:
| Parameter | Details |
|---|---|
| Starting Material | 2-chloro-N-(benzothiazol-2-yl)acetamide |
| Nucleophile | Dimethylamine or 2-(dimethylamino)ethylamine |
| Solvent | DMF or ethylene glycol |
| Base | K2CO3 or NaH |
| Temperature | 0°C to ambient or 160–220°C (microwave) |
| Reaction Time | 2–12 hours |
| Yield | 60–85% (depending on conditions) |
After reaction completion, the product is isolated by filtration or extraction, followed by acidification with HCl to obtain the hydrochloride salt, which is recrystallized from ethanol or similar solvents for purity.
Analytical Characterization
The synthesized compound is typically characterized by:
Infrared Spectroscopy (IR) : Identification of characteristic N-H, C-N, and benzothiazole ring vibrations.
Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ NMR showing aromatic protons of benzothiazole and aliphatic protons of the aminoethyl-dimethylamine side chain.
Mass Spectrometry (MS) : Molecular ion peak corresponding to the molecular weight of the hydrochloride salt.
Melting Point : Sharp melting point range confirming purity.
Such characterization confirms the successful synthesis and purity of the compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Base/Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution of chloroacetamide intermediate with dimethylamine | 2-chloro-N-(benzothiazol-2-yl)acetamide, dimethylamine | DMF, ethylene glycol | K2CO3, NaH | 0°C to ambient or microwave (160–220°C) | 60–85 | Microwave irradiation reduces time |
| Reductive amination of benzothiazole aldehyde | Benzothiazole aldehyde, dimethylamine, sodium triacetoxyborohydride | DCM | - | Ambient temperature | Moderate to high | High selectivity, mild conditions |
| Salt formation | Free base, HCl | Ethanol | - | Ambient to reflux | Quantitative | Improves stability and solubility |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride, and what key parameters influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting β-diethylaminoethylamine with a benzothiazole derivative (e.g., 1,3-benzothiazol-2-yl chloride) under anhydrous conditions in chloroform or ethanol. Key parameters include:
- Temperature : Controlled cooling (e.g., ice bath) to minimize side reactions .
- Stoichiometry : Excess amine to drive the reaction to completion .
- Purification : Recrystallization using absolute alcohol and ether to isolate the hydrochloride salt .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for refinement, ensuring high-resolution data collection to resolve hydrogen-bonding networks .
- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d to confirm amine and benzothiazole proton environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What are the standard protocols for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Purity >98% is typical for research-grade material .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under nitrogen to evaluate thermal stability .
- Storage : Store at -20°C in desiccated, amber vials to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity in derivatives of this compound?
- Methodological Answer :
- Chiral auxiliaries : Introduce enantioselective catalysts (e.g., BINOL-based ligands) during synthesis to control stereochemistry .
- Crystallization screening : Use solvent/anti-solvent pairs (e.g., ethanol/hexane) to isolate enantiomers via differential solubility .
- Dynamic NMR : Monitor chiral center stability under varying temperatures to identify racemization risks .
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotective effects)?
- Methodological Answer :
- Dose-response studies : Perform MTT assays across a wide concentration range (1 nM–100 µM) to identify biphasic effects .
- Receptor profiling : Use radioligand binding assays to confirm selectivity for benzothiazole-interacting targets (e.g., AMPK or apoptosis pathways) .
- Metabolite analysis : LC-MS/MS to detect active metabolites that may explain divergent in vitro/in vivo results .
Q. How do hydrogen-bonding patterns in the crystal lattice influence solubility and bioavailability?
- Methodological Answer :
- Graph-set analysis : Apply Etter’s rules to categorize hydrogen-bond motifs (e.g., R(8) rings) using ORTEP-3 for visualization .
- Solubility assays : Compare dissolution rates in simulated biological fluids (e.g., SGF/SIF) for polymorphs with distinct H-bond networks .
- Co-crystallization : Design co-crystals with succinic acid or cyclodextrins to disrupt tight H-bonding and enhance solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
